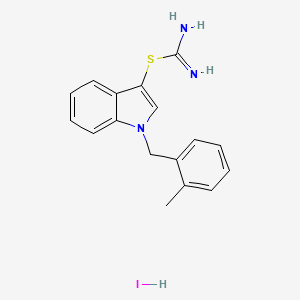

1-(2-甲基苄基)-1H-吲哚-3-基咪唑硫代氨基甲酸氢碘酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

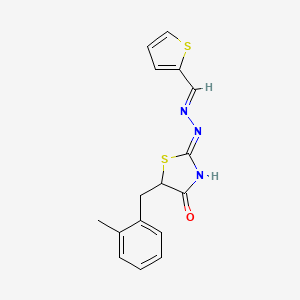

The synthesis of similar compounds often involves the condensation of di-2-pyridylketone and a novel dithiocarbazate . The Schiff base was characterized using various physico-chemical and spectroscopic techniques .

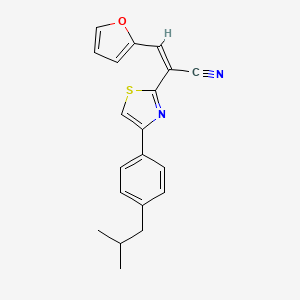

Molecular Structure Analysis

The molecular structure of similar compounds often involves a five-membered heterocyclic moiety . For example, 1-(2-Methylbenzyl)piperazine has a molecular weight of 190.29 g/mol .

Chemical Reactions Analysis

The study of organic chemistry introduces students to a wide range of interrelated reactions . Alkenes, for example, may be converted to structurally similar alkanes, alcohols, alkyl halides, epoxides, glycols and boranes .

Physical and Chemical Properties Analysis

1-(2-Methylbenzyl)piperazine, a similar compound, has a density of 0.988 g/mL and a boiling point of 77°C to 80°C (0.1mmHg) .

科学研究应用

缓蚀

已对源自 L-色氨酸的席夫碱(包括与 1-(2-甲基苄基)-1H-吲哚-3-基咪唑硫代氨基甲酸氢碘酸盐类似的化合物)的缓蚀潜力进行了研究。具体来说,研究了它们在酸性环境中防止不锈钢腐蚀的有效性。这些抑制剂在保护不锈钢表面方面显示出显着的效率,这通过包括电化学测试和表面研究在内的各种技术得到证实 (Vikneshvaran & Velmathi, 2017)。

抗癌潜力

已合成并评估了与 1-(2-甲基苄基)-1H-吲哚-3-基咪唑硫代氨基甲酸氢碘酸盐类似的化合物作为抗癌剂的潜力。这些化合物包括 N-苄基阿普利辛欧普辛类似物,它们对人肿瘤细胞系显示出显着的体外细胞毒性,表明它们作为抗肿瘤剂先导化合物的潜在用途 (Penthala, Yerramreddy, & Crooks, 2011)。

酶抑制

已合成并评估了相关化合物对胆碱酯酶和单胺氧化酶等酶的抑制作用。这些发现表明在治疗与这些酶相关的疾病方面具有潜在应用 (Bautista-Aguilera 等,2014)。

金属配合物的形成

研究表明,与 1-(2-甲基苄基)-1H-吲哚-3-基咪唑硫代氨基甲酸氢碘酸盐结构类似的功能化二硫代氨基甲酸盐可以形成金属配合物。这些配合物已被表征并研究了各种性质,包括它们在细胞毒性和 DNA 结合中的潜力,为生物无机化学和药理学中的应用提供了见解 (Yusof 等,2022)。

安全和危害

未来方向

作用机制

Target of Action

It is known that compounds with similar structures, such as 2-aminothiazole derivatives, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

Based on the structure of the compound and the known reactivity of similar compounds, it can be inferred that the compound might interact with its targets through a mechanism involving electrophilic substitution at the benzylic position .

Biochemical Pathways

It is known that indole derivatives, which this compound is a part of, have diverse biological activities and have been found to affect a wide range of biochemical pathways .

Result of Action

It is known that indole derivatives have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

属性

IUPAC Name |

[1-[(2-methylphenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S.HI/c1-12-6-2-3-7-13(12)10-20-11-16(21-17(18)19)14-8-4-5-9-15(14)20;/h2-9,11H,10H2,1H3,(H3,18,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOCHQHVHAHUSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SC(=N)N.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18IN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{(E)-[(4-butylphenyl)imino]methyl}-4-chlorophenol](/img/structure/B2366598.png)

![[2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2366600.png)

![N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride](/img/structure/B2366604.png)

![N-[2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide](/img/structure/B2366607.png)

![5,5'-dimethyl-2'-phenyl-2H,2'H-[3,4'-bipyrazole]-3'-ol](/img/structure/B2366608.png)

![3-(2-Chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2366611.png)

![N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2366614.png)

![2-Ethyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2366619.png)

![N-(1-Cyano-2-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2366620.png)